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Compound of Interest

5-Bromo-2-hydroxy-4-
Compound Name:
methylbenzoic acid

cat. No.: B1267732

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-2-hydroxy-4-methylbenzoic acid, a key intermediate in various synthetic applications.
This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition. The
information presented herein is intended to support research and development activities by
providing a foundational spectroscopic profile of the target molecule.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 5-Bromo-2-hydroxy-4-
methylbenzoic acid, the following data is based on computational predictions from established
spectroscopic databases. These predictions offer valuable insights into the expected spectral
features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by
providing information about the chemical environment of individual atoms.

IH NMR (Proton NMR): The predicted *H NMR spectrum provides information on the chemical
shifts of the hydrogen atoms within the molecule.
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Predicted Chemical Shift

Proton Multiplicity
(ppm)

Ar-H (position 3) 7.8-8.2 Singlet

Ar-H (position 6) 6.8-7.2 Singlet

-CHs 22-25 Singlet

-OH 10.0 - 12.0 (broad) Singlet

-COOH 11.0 - 13.0 (broad) Singlet

13C NMR (Carbon-13 NMR): The predicted 3C NMR spectrum indicates the chemical shifts for
the carbon atoms.

Carbon Predicted Chemical Shift (ppm)
-COOH 170 - 175

C-2 (C-OH) 155 - 160

C-4 (C-CHs) 140 - 145

C-6 130 - 135

C-3 115-120

C-5 (C-Br) 110 - 115

C-1 110 - 115

-CHs 20-25

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational modes. The predicted significant peaks are tabulated below.
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Predicted Wavenumber

Functional Group Intensity
(cm~)

O-H stretch (carboxylic acid) 2500-3300 Broad, Strong

O-H stretch (phenol) 3200-3600 Broad, Medium

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (methyl) 2850-2960 Medium

C=0 stretch (carboxylic acid) 1680-1710 Strong

C=C stretch (aromatic) 1450-1600 Medium

C-O stretch (phenol) 1200-1260 Strong

C-Br stretch 500-600 Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

lon Predicted m/z Relative Abundance Notes

Molecular ion peak,

showing isotopic

[M]* 230/232 High )
pattern for Bromine
(7°Br/®1Br)
) Loss of hydroxyl
- edium _
[M-OH]* 213/215 Med
radical
) Loss of carboxyl
- edium
[M-COOH]* 185/187 Med
group
Loss of Bromine
-Br ow
[M-Br]* 151 L

radical

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
detailed above. These protocols are intended as a guide and may require optimization based
on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

o Weigh approximately 10-20 mg of 5-Bromo-2-hydroxy-4-methylbenzoic acid for *H NMR
and 50-100 mg for 13C NMR.

o Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds, CDCI3) in a clean, dry
NMR tube to a final volume of approximately 0.5-0.7 mL.

e Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) for chemical shift
referencing.

Data Acquisition:
 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Parameters:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-64.

o Relaxation delay: 1-5 seconds.

e 13C NMR Parameters:

[¢]

Pulse sequence: Proton-decoupled single-pulse experiment.

[¢]

Number of scans: 1024 or more, depending on concentration.

[e]

Relaxation delay: 2-5 seconds.

IR Spectroscopy
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Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200
mg of dry potassium bromide (KBr) in an agate mortar and pestle.

o Place the mixture into a pellet press and apply pressure to form a transparent or translucent
pellet.

Data Acquisition:
e Instrument: Fourier Transform Infrared (FTIR) spectrometer.
e Parameters:

o Scan range: 4000-400 cm~1.

o Resolution: 4 cm~2.

o Number of scans: 16-32.

o A background spectrum of a blank KBr pellet should be collected and subtracted from the
sample spectrum.

Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent
(e.g., methanol, acetonitrile).

Data Acquisition (Electron lonization - EI):

e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe
MS.

e Parameters:

o lonization mode: Electron lonization (El).
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o Electron energy: 70 eV.
o Mass range: m/z 50-500.

o The sample is introduced into the ion source where it is vaporized and ionized.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data for 5-Bromo-2-hydroxy-4-methylbenzoic acid.
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Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-2-hydroxy-4-
methylbenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267732#spectroscopic-data-for-5-bromo-2-hydroxy-
4-methylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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